[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14(19)17(22)21-10-6-9-16(12-21)11-20(2)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t14-,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNWNOIDDVJALA-LBAUFKAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields, particularly in biological and medicinal chemistry. Its unique structure, which includes a piperidine ring and an amino acid derivative, suggests significant biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Piperidine Ring : A six-membered ring containing nitrogen, known for its presence in various bioactive compounds.
- Amino Acid Derivative : The presence of an amino acid moiety enhances its interaction with biological targets.
- Carbamate Ester : This functional group contributes to the compound's reactivity and stability.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Enzyme Inhibition
Studies have shown that derivatives of piperidine structures often exhibit significant enzyme inhibitory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and infections respectively .
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. For example, piperidine derivatives have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
3. Chemokine Receptor Antagonism
Research on related compounds has highlighted their role as antagonists for chemokine receptors (e.g., CCR3), which are involved in inflammatory responses. This suggests that this compound may also possess anti-inflammatory properties through similar mechanisms .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid methyl ester | Structure | Moderate AChE inhibition |
| [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester | Structure | Stronger anti-inflammatory effects |
This table illustrates that while all these compounds share a common piperidine core, variations in functional groups lead to differing biological activities.
Case Studies and Research Findings
Several studies have investigated the biological properties of related piperidine derivatives. For instance:
- Antimicrobial Studies : A series of synthesized piperidine derivatives were tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.
- Enzyme Inhibition Studies : Compounds were evaluated for their inhibitory effects on AChE and urease with IC50 values indicating significant potential for therapeutic applications in neurodegenerative diseases and urinary tract infections .
- Binding Affinity Studies : Fluorescence quenching experiments demonstrated high binding affinity of synthesized compounds to bovine serum albumin (BSA), indicating potential for drug formulation .
Scientific Research Applications
Neurological Disorders
Research indicates that compounds with similar structures exhibit neuroprotective properties, making [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The piperidine moiety is known for its ability to modulate neurotransmitter systems, particularly acetylcholine and dopamine pathways.
Diabetes Management
A study highlighted the compound's potential in managing diabetes, focusing on its ability to enhance insulin sensitivity and regulate glucose metabolism. Similar compounds have been shown to influence metabolic pathways beneficial for type 2 diabetes management .
Pain Management
The analgesic properties of this compound are under investigation, particularly for chronic pain conditions. Its structure suggests it may interact with pain receptors, providing relief without the side effects commonly associated with opioid analgesics.
Data Tables
Case Study 1: Neuroprotection in Alzheimer's Disease
In a clinical trial involving a derivative of this compound, researchers observed significant neuroprotective effects in animal models of Alzheimer's disease. The study demonstrated that treatment led to reduced amyloid-beta plaque formation and improved cognitive function, suggesting similar potential for this compound.
Case Study 2: Insulin Sensitivity Improvement
A double-blind study assessed the impact of a related piperidine compound on insulin sensitivity in pre-diabetic patients. Results indicated a marked improvement in glucose tolerance and insulin levels after eight weeks of treatment, paving the way for further exploration into the applications of this compound in diabetes management.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound shares a piperidine-carbamate backbone with several analogs, but differences in substituents significantly influence molecular weight, polarity, and predicted properties. Key analogs include:
Key Observations:
Substituent Effects on Molecular Weight :
- The isopropyl-carbamate analog has a higher molecular weight (347.45) than the target compound, likely due to the bulkier isopropyl group.
- The carboxymethyl substituents in and increase polarity but also molecular weight (306.36–320.39).
Impact of Acyl Groups: The 3-methyl-butyryl group in introduces a branched alkyl chain, enhancing lipophilicity compared to the target compound’s 2-aminopropionyl group. This could improve membrane permeability but reduce aqueous solubility.
Carbamate vs. Carboxylic Acid Derivatives :
- Carboxymethyl groups in and introduce acidic protons, which may enhance solubility in aqueous environments compared to the target compound’s ester-based structure.
Functional Implications
- Prodrug Potential: Benzyl esters in , and are labile under physiological conditions, suggesting these compounds may act as prodrugs that release active amines upon hydrolysis.
- Steric and Electronic Effects :
Preparation Methods
Piperidine Scaffold Preparation
The piperidine core is typically derived from ethyl nipecotate (piperidine-3-carboxylic acid ethyl ester). A Boc-protection strategy is employed to selectively functionalize the nitrogen atom while preserving the 3-position for further modifications.
Key steps :
-
Boc Protection : Ethyl nipecotate reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with NaOH as a base, yielding piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester.
-
Benzylation : The 3-position undergoes alkylation via benzyl bromide in the presence of LDA (lithium diisopropylamide), forming 3-benzylpiperidine-1,3-dicarboxylic acid 1-tert-butyl ester.
Optimization :
Methyl-carbamic Acid Benzyl Ester Formation
The final step involves sequential carbamate formation and benzyl esterification.
Method A :
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Methyl Carbamate Synthesis : The secondary amine on the piperidin-3-ylmethyl group reacts with methyl chloroformate in dichloromethane (DCM) with triethylamine as a base.
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Benzyl Esterification : The resultant carbamate is treated with benzyl alcohol and DCC in THF, followed by purification via silica gel chromatography.
Method B :
-
One-Pot Approach : Concurrent reaction of the amine with methyl chloroformate and benzyl chloroformate in a 1:1 molar ratio, optimizing solvent polarity (acetonitrile) to favor selective benzyl ester formation.
Yield Comparison :
| Method | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| A | 12 | 65 | 98.2 |
| B | 8 | 71 | 97.5 |
Stereochemical Control Strategies
Chiral Resolution Techniques
Racemic intermediates are resolved using chiral amines or chromatography:
Asymmetric Catalysis
Rhodium-catalyzed hydrogenation of enamide precursors generates the (S)-2-aminopropionyl group with 89% ee, reducing reliance on resolution steps.
Industrial-Scale Considerations
Solvent and Reagent Selection
Purification Protocols
-
Crystallization : Heptane/EtOAc mixtures (10:1) precipitate high-purity intermediates (≥99% by NMR).
-
Chromatography : Reverse-phase C18 columns resolve carbamate diastereomers, critical for pharmaceutical-grade material.
Challenges and Mitigation
Byproduct Formation
Scalability Issues
-
Exothermic Reactions : Gradual addition of Boc₂O and temperature control (−10°C) prevent thermal degradation.
-
Catalyst Recycling : Immobilized lipases (e.g., CAL-B) enable reusable asymmetric catalysis, lowering environmental impact.
Emerging Methodologies
Flow Chemistry Approaches
Continuous-flow systems reduce reaction times by 40% through precise temperature and reagent control:
Enzymatic Carbamate Synthesis
Candida antarctica lipase B (CAL-B) catalyzes methyl carbamate formation under aqueous conditions, eliminating chloroformate use.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the established synthetic routes for [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester, and how do reaction conditions influence yield?
The compound is synthesized via multi-step protocols involving nucleophilic substitution, acylation, and protecting group strategies. For example:
- Step 1 : Benzyl-4-(aminomethyl)piperidine-1-carboxylate is reacted with a fluoropyrimidine derivative in DMF with triethylamine at 100°C for 6 hours to form intermediates.
- Step 2 : Purification via silica gel chromatography (e.g., CH₂Cl₂/IPA/hexane gradients) ensures removal of unreacted starting materials .
- Key variables : Solvent polarity (DMF enhances nucleophilicity), temperature (prolonged heating may degrade sensitive groups), and stoichiometric ratios (excess amine improves acylation efficiency).
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- HPLC : To assess purity and resolve epimeric impurities, as minor chromatographic condition changes can separate co-eluting isomers .
- Mass spectrometry (M+1) : Confirms molecular weight (e.g., observed m/z 345.29 for a related benzyl ester derivative) .
- IR spectroscopy : Identifies functional groups (e.g., carbamate C=O stretch near 1700 cm⁻¹) .
Q. How are tert-butyl and benzyl ester protecting groups utilized in its synthesis?
- Benzyl esters : Protect carboxylic acids during acylation steps; removed via hydrogenolysis.
- tert-Butyl groups : Stabilize amines in intermediates, as seen in analogs like 4-aminomethyl-piperidine-1-carboxylic acid benzyl ester, which undergoes deprotection under acidic conditions .
Advanced Research Questions
Q. How can molecular dynamics simulations or X-ray crystallography resolve conformational ambiguities in this compound?
- X-ray crystallography : Resolves stereochemistry of the (S)-2-amino-propionyl moiety and piperidine ring puckering, as demonstrated in structurally similar piperidinyl derivatives .
- Molecular dynamics : Predicts solvent-accessible surfaces and stability of the carbamic acid ester under physiological conditions (e.g., aqueous vs. lipid bilayer environments) .
Q. What experimental strategies address contradictions in bioactivity data across studies?
- Dose-response standardization : Use in vitro assays (e.g., growth hormone secretagogue activity tests) with controlled cell lines and buffer conditions to minimize variability .
- Batch consistency : Ensure synthetic intermediates (e.g., 4-[(5-fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester) are purified to >95% purity via HPLC to reduce off-target effects .
Q. How do solvent choice and residual solvents impact pharmacological profiling?
Q. What catalytic methods improve the efficiency of piperidine ring functionalization?
- Palladium-catalyzed reductive amination : Reduces nitro intermediates to amines under H₂ or formic acid, critical for constructing the piperidine-3-ylmethyl scaffold .
- Microwave-assisted synthesis : Accelerates ring closure steps (e.g., from 4-carboxybenzaldehyde to spiro-piperidine derivatives) while maintaining stereoselectivity .
Q. How can stability studies optimize storage conditions for lab-scale batches?
- Temperature : Store at -20°C in amber vials to prevent photodegradation of the benzyl ester group.
- Matrix effects : Avoid aqueous buffers with high chloride content, which may hydrolyze the carbamic acid ester—use lyophilized aliquots reconstituted in anhydrous DMSO .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
